Cycloocta[f]isobenzofuran-1,3-dione
Description
Contextualization within Polycyclic Aromatic and Heterocyclic Systems
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings, while heterocyclic systems incorporate atoms other than carbon into their cyclic structures. nih.govmedchemexpress.comnist.govnih.gov Cycloocta[f]isobenzofuran-1,3-dione is a notable example of a molecule that combines features of both, with the isobenzofuran-1,3-dione portion being a heterocyclic system fused to a non-aromatic cyclooctane (B165968) ring. This fusion can lead to unique conformational and electronic properties not present in the individual components. The study of such fused systems is crucial for developing new materials with tailored optical, electronic, and biological activities.
Nomenclature and Structural Representation in Scholarly Literature
The systematic naming of fused ring systems follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgyoutube.comnist.govnist.govwvu.edu The name "this compound" is derived as follows:
Parent Component: "isobenzofuran-1,3-dione" is chosen as the base name. This is a common heterocyclic system, also known as phthalic anhydride (B1165640).
Attached Component: "Cycloocta" refers to a fused eight-membered carbon ring.
Fusion Descriptor: The "[f]" indicates the face of the isobenzofuran-1,3-dione ring system where the fusion occurs. The faces are lettered alphabetically, and the lettering follows a specific convention for orienting the parent heterocycle.
Numbering: The "1,3-dione" specifies the positions of the two ketone functional groups on the isobenzofuran (B1246724) ring.
The structural representation of this molecule would show a cyclooctane ring fused to the 'f' face of the isobenzofuran-1,3-dione core.
| Component | Description |
|---|---|
| Cycloocta | Indicates the presence of a fused eight-membered carbon ring (cyclooctane). |
| [f] | Specifies the fusion location on the parent heterocycle. |
| isobenzofuran | The parent heterocyclic ring system. |
| -1,3-dione | Indicates two ketone functional groups at positions 1 and 3 of the isobenzofuran ring. |
Significance of Annulated Isobenzofuran and Cyclooctane Architectures in Chemical Research
The isobenzofuran-1,3-dione moiety, commonly known as phthalide, is a structural motif found in a variety of biologically active compounds and is a versatile building block in organic synthesis. lumenlearning.commsu.educhadsprep.comsigmaaldrich.com Derivatives of isobenzofuran-1,3-dione have been investigated for their potential as anticancer, antifungal, and antidepressant agents. lumenlearning.commsu.edu The anhydride group within this moiety makes it an excellent electrophile and a dienophile in Diels-Alder reactions. lumenlearning.comlibretexts.org
The cyclooctane ring, a saturated eight-membered cycloalkane, is known for its conformational flexibility, adopting various boat-chair and crown conformations. glpbio.com The fusion of a cyclooctane ring to other molecular frameworks can impart specific three-dimensional structures and influence the reactivity and selectivity of chemical transformations. The combination of the rigid, planar isobenzofuran-1,3-dione system with the flexible cyclooctane ring in this compound is expected to result in a molecule with a unique topology and potential for interesting chemical behavior.
Research Findings
Structure
2D Structure
3D Structure
Properties
CAS No. |
28979-93-3 |
|---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-oxatricyclo[7.6.0.03,7]pentadeca-1,3(7),8,10,12,14-hexaene-4,6-dione |
InChI |
InChI=1S/C14H8O3/c15-13-11-7-9-5-3-1-2-4-6-10(9)8-12(11)14(16)17-13/h1-8H |
InChI Key |
VLEVFSQSNBCSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2=CC3=C(C=C2C=C1)C(=O)OC3=O |
Origin of Product |
United States |
Synthetic Methodologies for Cycloocta F Isobenzofuran 1,3 Dione and Its Precursors
Strategies for the Construction of the Isobenzofuran-1,3-dione Moiety
The isobenzofuran-1,3-dione, or phthalic anhydride (B1165640), core is a critical component. Its synthesis often involves the formation of the aromatic ring followed by or concurrent with the creation of the anhydride functionality.
Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the aromatic core of the isobenzofuran-1,3-dione moiety. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly relevant strategy. For instance, a novel route to produce substituted phthalic anhydrides from bio-based furanics utilizes a Diels-Alder addition as a key step. nih.gov This approach addresses the common issue of reversibility in the Diels-Alder step by incorporating a subsequent mild hydrogenation to create a stable oxanorbornane intermediate, which can then be aromatized. nih.gov
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which forms five-membered rings and is a significant route to various heterocycles. wikipedia.orgorganicchemistrydata.org While not directly forming the six-membered aromatic ring of phthalic anhydride, these reactions are crucial in the synthesis of diverse isobenzofuran (B1246724) derivatives. rsc.org For example, asymmetric catalytic tandem cycloisomerization/[3+2] cycloadditions have been developed to afford various spiroisobenzofuran derivatives. rsc.org The choice of dipole and dipolarophile, along with the catalyst, allows for regio- and stereoselective control over the product's architecture. wikipedia.orgmdpi.com
| Cycloaddition Type | Reactants | Product Feature | Reference |
| Diels-Alder [4+2] | Furan (B31954) derivative + Dienophile | Substituted Aromatic Ring | nih.gov |
| [3+2] Cycloaddition | 2-ethynyl benzyl alcohols + aziridines | Chiral Spiroisobenzofuran | rsc.org |
| 1,3-Dipolar | 1,3-Dipole + Dipolarophile | Five-membered Heterocycle | wikipedia.orgorganicchemistrydata.org |
Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of synthesizing fused systems like phthalic anhydride. A modern approach involves a three-step sequence starting from furanics: Diels-Alder addition, mild hydrogenation, and a one-pot dehydration/dehydrogenation to achieve aromatization with high yields. nih.gov This method provides a renewable pathway to substituted phthalic anhydrides. nih.gov
Historically, the industrial synthesis of phthalic anhydride involves the gas-phase catalytic oxidation of ortho-xylene or naphthalene over a vanadium pentoxide (V₂O₅) catalyst. wikipedia.org This process represents a direct annulation of the anhydride ring onto the benzene (B151609) precursor through oxidative cyclization. wikipedia.org
| Annulation Strategy | Starting Materials | Key Transformation | Reference |
| Bio-based Route | Furans | Diels-Alder / Hydrogenation / Aromatization | nih.gov |
| Industrial Oxidation | o-Xylene (B151617) or Naphthalene | Vanadium Pentoxide Catalyzed Oxidation | wikipedia.org |
| One-Step from Indane | Indane Derivatives | Oxidation in Subcritical Water | researchgate.net |
Lewis acids play a pivotal role in promoting key bond-forming events, such as acylation and cyclization, which are essential for building the isobenzofuran system. Friedel-Crafts reactions, which are classic examples of Lewis acid-catalyzed processes, are frequently employed. For example, a novel cyclization of ethenetricarboxylate derivative aromatic compounds in the presence of various Lewis acids (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃) yields benzo-annulated cyclic compounds. nih.gov This occurs via an intramolecular Michael addition, demonstrating the power of Lewis acids to facilitate ring closure. nih.gov
Lewis acids like aluminum trichloride (B1173362) or boron trifluoride etherate can also mediate transformations of acylated 1,2,3-triazoles, leading to cyclization and the formation of indenones and other fused systems through the generation of vinyl cations. rsc.org These methods highlight the versatility of Lewis acids in activating substrates towards intramolecular reactions, which are crucial for constructing the compact, fused-ring structure of isobenzofuran-1,3-dione derivatives. rsc.orgnih.gov
| Lewis Acid | Reaction Type | Substrate Example | Outcome | Reference |
| ZnCl₂, AlCl₃, Sc(OTf)₃ | Intramolecular Michael Addition | Ethenetricarboxylate derivatives | Oxindole and benzofuran (B130515) derivatives | nih.gov |
| AlCl₃, BF₃·OEt₂ | Vinyl Cation Generation/Cyclization | 5-Acyl-1,2,3-triazoles | Indenones, Cyclopentenones | rsc.org |
| AlCl₃ | Cyclization | Benzoyl chlorides with anilines | N3-chloroethyl quinazolinones | rsc.org |
Synthesis of Cyclooctane (B165968) Ring Systems Relevant to Cycloocta[f]isobenzofuran-1,3-dione
The eight-membered cyclooctane ring presents its own set of synthetic challenges, primarily due to the entropic unfavorability of forming medium-sized rings.
Macrocyclization is the direct formation of a large ring from a linear precursor. wikipedia.org A significant challenge in synthesizing 8- to 11-membered rings is the competition between the desired intramolecular cyclization and intermolecular polymerization. wikipedia.orgnih.gov To favor the former, reactions are often performed under high-dilution conditions, where the concentration of the linear precursor is kept very low to minimize interactions between different molecules. acs.org
Ring-closing metathesis (RCM) is a powerful and widely used method for forming macrocycles, including eight-membered rings. nih.govcam.ac.uk This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, forms a new double bond within the molecule, closing the ring. cam.ac.uk The main industrial route to cyclooctane derivatives involves the nickel(0)-catalyzed dimerization of butadiene to give 1,5-cyclooctadiene (B75094), which can then be hydrogenated to cyclooctane. wikipedia.org
| Macrocyclization Method | Catalyst/Conditions | Precursor Type | Key Feature | Reference |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (Ruthenium-based) | Di-olefinic linear chain | Formation of an internal double bond | nih.govcam.ac.uk |
| Butadiene Dimerization | Nickel(0) complexes | Butadiene | Forms 1,5-cyclooctadiene | wikipedia.org |
| Cyclization/Ring Expansion (CRE) | Various (e.g., acylpyridinium intermediate) | Modular linear precursors | Avoids high dilution conditions | nih.gov |
An alternative to direct cyclization is the expansion of a smaller, more easily formed ring. Ring expansion reactions often proceed by converting a smaller ring into a larger one, a process driven by the release of ring strain. chemistrysteps.com For example, a cyclobutane ring can be expanded to a cyclopentane, and similar principles can be applied to generate larger rings. chemistrysteps.com
Named reactions such as the Tiffeneau-Demjanov rearrangement are classic examples of one-carbon ring expansions. wikipedia.orgbaranlab.org These reactions typically involve the formation of a carbocation adjacent to the ring, which then triggers a rearrangement that incorporates an exocyclic carbon into the ring structure. More modern methods include the cycloisomerization of specific substrates, such as alkylidenecyclopropane acylsilanes, which can lead to ring-fused cyclobutanes that can be precursors for further expansion. nih.gov The Dowd-Beckwith ring expansion is a radical-based method capable of adding several carbons to a ring at once, providing a useful tool for accessing larger ring systems. wikipedia.org
| Ring Expansion Type | Key Intermediate/Process | Starting Ring Size | Expanded Ring Size | Reference |
| Tiffeneau-Demjanov | Carbocation rearrangement | n | n+1 | wikipedia.orgbaranlab.org |
| Dowd-Beckwith | Radical cyclization/fragmentation | n | n+4 or more | wikipedia.org |
| Cycloisomerization | Cyclopropylcarbinyl cation | 3 (as part of a bicyclic system) | 4 | nih.gov |
| Pinacol-type Rearrangement | Vicinal diol rearrangement | n | n+1 | wikipedia.org |
Stereoselective Formation of Cyclooctane Derivatives
The construction of the cyclooctane ring with defined stereochemistry is a critical step in the synthesis of this compound. Various methods have been developed for the stereoselective synthesis of functionalized cyclooctane derivatives that can serve as precursors.
One powerful approach involves the use of chiral catalysts in ring-forming reactions. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with chiral allyl alcohols can generate highly functionalized cyclopentanes with excellent stereoselectivity (99% ee, >97:3 dr), which can then be elaborated into cyclooctane systems through ring expansion strategies. The stereochemical outcome is dictated by a cascade of reactions including oxonium ylide formation, nih.govfigshare.com-sigmatropic rearrangement, oxy-Cope rearrangement, and a carbonyl ene reaction.
Another strategy relies on the diastereoselective cyclopropanation of 1,5-cyclooctadiene. While traditional catalysts like Rh₂(OAc)₄ show poor selectivity, the use of specific rhodium catalysts such as Rh₂(S-BHTL)₄ can significantly improve the syn-selectivity for the formation of bicyclo[6.1.0]nonene precursors. nih.gov These precursors can then be subjected to further transformations to introduce desired functionalities on the cyclooctane ring with controlled stereochemistry.
Ring-closing metathesis (RCM) has also emerged as a valuable tool for the stereocontrolled synthesis of cyclic compounds, including those with eight-membered rings. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity and preventing unwanted side reactions like metathetical degradation or macrocycle formation.
| Method | Key Features | Stereoselectivity | Reference |
| Rhodium-Catalyzed Domino Sequence | Convergent synthesis from vinyldiazoacetates and chiral allyl alcohols. | High (99% ee, >97:3 dr) | nih.gov |
| Diastereoselective Cyclopropanation | Use of specific Rh(II)-tetracarboxylate catalysts on 1,5-cyclooctadiene. | Good syn-selectivity (e.g., 79:21 with Rh₂(S-BHTL)₄) | nih.gov |
| Ring-Closing Metathesis (RCM) | Stereocontrolled formation of unsaturated cyclooctane rings. | Dependent on catalyst and reaction conditions. | nih.govresearchgate.net |
Fusion Strategies for the this compound Framework
The fusion of the isobenzofuran-1,3-dione moiety onto the cyclooctane core can be achieved through various intramolecular and intermolecular reactions. These strategies aim to construct the polycyclic aromatic system with control over regioselectivity and stereochemistry.
Intramolecular Cyclization Reactions for Ring Fusion
Intramolecular reactions are often favored for ring fusion as they can offer high efficiency and selectivity. The intramolecular Friedel-Crafts acylation is a classic and powerful method for forming cyclic ketones from aryl carboxylic acids or their derivatives. researchgate.netnih.gov In the context of this compound synthesis, a suitably functionalized cyclooctane derivative bearing a carboxylic acid or acyl halide tethered to an aromatic ring could undergo intramolecular acylation to form a fused ring system. The choice of Lewis acid catalyst (e.g., AlCl₃, TiCl₄) or protic acid (e.g., H₂SO₄, polyphosphoric acid) is critical for the success of this reaction. researchgate.net
Palladium-catalyzed intramolecular coupling reactions, such as the aza-Wacker-type cyclization, provide another avenue for ring fusion. nih.gov While this specific example leads to nitrogen-containing heterocycles, analogous palladium-catalyzed C-C bond forming reactions can be envisioned for the construction of the carbocyclic framework of the target molecule.
Intermolecular Coupling Reactions for Polycyclic Assembly
Intermolecular reactions offer a convergent approach to the assembly of complex polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis and can be employed to construct the aromatic portion of the target molecule. libretexts.org For example, a cyclooctadiene could potentially react with a suitable dienophile to form a fused cyclohexene ring, which can then be aromatized. The scope of the Diels-Alder reaction is broad, and it can be catalyzed by enzymes, offering a biocatalytic route to polycyclic structures. nih.gov
Palladium-catalyzed cross-coupling reactions are also instrumental in the intermolecular assembly of polycyclic aromatic hydrocarbons. These reactions allow for the formation of C-C bonds between different aromatic or vinylic partners, providing a modular approach to complex molecular architectures.
| Reaction Type | Key Features | Application |
| Intramolecular | ||
| Friedel-Crafts Acylation | Formation of cyclic ketones from tethered carboxylic acids/acyl halides. | Construction of the fused aromatic ketone precursor. |
| Palladium-Catalyzed Coupling | Intramolecular C-C bond formation. | Cyclization to form the fused ring system. |
| Intermolecular | ||
| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. | Formation of the aromatic ring fused to the cyclooctane. |
| Palladium-Catalyzed Cross-Coupling | Modular C-C bond formation between fragments. | Assembly of the polycyclic framework from smaller precursors. |
Control of Regioselectivity and Stereochemistry in Fusion Processes
Controlling the regioselectivity and stereochemistry during the fusion process is paramount for the successful synthesis of a specific isomer of this compound.
In intramolecular Friedel-Crafts acylations , the regioselectivity is primarily governed by the position of the tether on the aromatic ring and the electronic nature of the substituents present. Electron-donating groups generally direct acylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.com Computational methods like the RegioSQM can be used to predict the most likely site of electrophilic attack. nih.gov
For intermolecular Diels-Alder reactions , both regioselectivity and stereoselectivity are critical considerations. The regioselectivity is determined by the electronic properties of the diene and dienophile. The "ortho-para" rule generally applies, where the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile. libretexts.org The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-systems prefer to be oriented towards the developing pi-system of the diene in the transition state. This selectivity can be influenced by the use of Lewis acid catalysts.
In palladium-catalyzed coupling reactions , the regioselectivity and stereochemistry can be controlled by the choice of ligands, catalysts, and reaction conditions. Chiral ligands are often employed to induce enantioselectivity in these transformations.
The precise control over these factors is essential for the efficient and selective synthesis of the desired this compound isomer.
Chemical Reactivity and Transformation Mechanisms of Cycloocta F Isobenzofuran 1,3 Dione
Reactions at the Anhydride (B1165640) Moiety
The isobenzofuran-1,3-dione portion of the molecule is a cyclic anhydride, a class of compounds known for their susceptibility to nucleophilic attack at the carbonyl carbons. This reactivity is a cornerstone of their use in organic synthesis.
Nucleophilic Acyl Substitution Reactions
The carbonyl groups of the anhydride are electrophilic and will readily react with a variety of nucleophiles. This process typically proceeds through a nucleophilic acyl substitution mechanism. The general pathway involves the initial attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the carboxylate as a leaving group and resulting in the formation of a new acyl derivative. fiveable.melibretexts.orgvanderbilt.edu
Common nucleophiles that are expected to react with Cycloocta[f]isobenzofuran-1,3-dione include:
Alcohols: Reaction with alcohols (alcoholysis) would lead to the formation of monoesters.
Amines: Aminolysis with primary or secondary amines would yield the corresponding amides. vanderbilt.edu
Carboxylates: Reaction with a carboxylate salt can lead to the formation of a different anhydride, a process known as anhydride exchange. uomustansiriyah.edu.iq
The reactivity of the anhydride can be influenced by the electronic properties of the fused cyclooctane (B165968) ring system.
Ring-Opening Reactions with Nucleophiles
A characteristic reaction of cyclic anhydrides is their ring-opening by nucleophiles. This reaction is a specific type of nucleophilic acyl substitution where the leaving group remains tethered to the molecule, resulting in a dicarboxylic acid derivative. thieme-connect.denih.gov
Key ring-opening reactions for this compound would include:
Hydrolysis: Reaction with water, often catalyzed by acid or base, will open the anhydride ring to form the corresponding dicarboxylic acid. Theoretical studies on various cyclic anhydrides have shown that the reaction pathway typically involves the association of a water molecule, weakening of the C-O-C bond, and subsequent ring opening. nih.gov
Thiolysis and Aminolysis: Similar to hydrolysis, thiols and amines can act as nucleophiles to open the anhydride ring, yielding thioesters and amides, respectively, with a pendant carboxylic acid group. acs.org The enantioselective ring-opening of cyclic anhydrides using chiral catalysts has been a significant area of research, allowing for the synthesis of chiral dicarboxylic acid derivatives. acs.org
Potential for Anhydride Polymerization
Polyanhydrides are a class of biodegradable polymers with applications in the medical field. wikipedia.org They are typically synthesized through the melt condensation polymerization of dicarboxylic acids, often in the presence of acetic anhydride. wikipedia.org While the direct homopolymerization of cyclic anhydrides like maleic anhydride via free radical mechanisms is generally inefficient, they readily participate in copolymerization reactions. researchgate.net
It is conceivable that this compound could serve as a monomer in polymerization reactions. Ring-opening polymerization is another potential pathway, where the anhydride ring is opened to form a linear polymer chain. wikipedia.org The properties of the resulting polymer would be influenced by the rigid isobenzofuran (B1246724) core and the fused cyclooctane ring.
Reactivity of the Cyclooctane Annulated System
The "cycloocta" prefix in the chemical name suggests the fusion of a cyclooctatetraene (B1213319) (COT) ring to the isobenzofuran system. COT is an acs.organnulene that, due to its non-planar, tub-shaped conformation, does not exhibit aromaticity and reacts as a polyene. quora.comwikipedia.org
Pericyclic Reactions, including Diels-Alder Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu Cyclooctatetraene and its derivatives are known to participate in such reactions.
The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com The cyclooctatetraene moiety of this compound can potentially act as either a diene or a dienophile, although the latter is more common for COT itself. rsc.org The reactivity in Diels-Alder reactions is highly dependent on the substituents and the specific conformation of the diene. escholarship.orgmasterorganicchemistry.com For instance, isobenzofurans are known to be highly reactive dienes in Diels-Alder reactions. beilstein-journals.org The fusion of the COT ring could influence the dienophilic or dienic character of the molecule. Other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are also characteristic of polyene systems like COT and could be anticipated for this molecule under appropriate thermal or photochemical conditions. researchgate.netimperial.ac.uk
Electrophilic Additions to Unsaturated Centers
Unlike aromatic compounds which undergo substitution, the double bonds in cyclooctatetraene readily undergo electrophilic addition reactions, typical of alkenes. quora.com Therefore, it is expected that the cyclooctane portion of this compound would react with various electrophiles.
Examples of such reactions include:
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bonds.
Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to the double bonds. quora.com
Addition of other electrophiles: Reactions with reagents like bromotrichloromethane (B165885) and carbon tetrachloride, often via a free-radical mechanism, have been observed with derivatives of cyclooctatetraene adducts. rsc.org
The regioselectivity of these additions would be influenced by the electronic effects of the fused isobenzofuran-1,3-dione system and the inherent reactivity of the cyclooctatetraene ring.
Nucleophilic Additions and Substitutions
The isobenzofuran-1,3-dione portion of the molecule contains a cyclic anhydride, which is a highly reactive electrophilic center susceptible to nucleophilic attack. This reactivity is a cornerstone of phthalic anhydride chemistry. rsc.org The carbonyl carbons of the anhydride are electron-poor and are readily attacked by a variety of nucleophiles.
The general mechanism for nucleophilic addition to the anhydride involves the attack of a nucleophile on one of the carbonyl carbons, leading to the opening of the anhydride ring. researchgate.net This process typically results in the formation of a carboxylate and a second functional group derived from the nucleophile.
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product |
| Water | H₂O | Dicarboxylic acid |
| Alcohols | ROH | Monoester |
| Amines | RNH₂ | Amide-acid |
| Grignard Reagents | RMgX | Keto-acid |
Hydrolysis: In the presence of water, particularly with heating, the anhydride ring is expected to open to form the corresponding dicarboxylic acid. wikipedia.org
Alcoholysis: Reaction with alcohols will likely lead to the formation of monoesters. wikipedia.orgasianpubs.org Further esterification to a diester would require more forcing conditions. wikipedia.org
Aminolysis: Amines are predicted to react readily to yield an amide-acid. douwin-chem.com Subsequent heating can induce cyclization to form the corresponding phthalimide (B116566) derivative. byjus.com
The fusion of the COT ring may modulate this reactivity. The electronic effects of the fused COT ring could either enhance or reduce the electrophilicity of the anhydride carbons.
Rearrangement Reactions within the Polycyclic Framework
The cyclooctatetraene moiety is well-known for undergoing a variety of rearrangement reactions. wikipedia.org A key dynamic process in COT is the "tub-to-tub" inversion, where the molecule rapidly interconverts between two equivalent tub-shaped conformations. rsc.org
Furthermore, COT can undergo valence isomerization, a type of electrocyclic reaction, particularly under thermal or photochemical conditions. wikipedia.orgyoutube.com For instance, COT can rearrange to the bicyclic isomer, bicyclo[4.2.0]octa-2,4,7-triene. The fusion of the isobenzofuran-1,3-dione ring system would likely influence the energetics and pathways of these rearrangements.
Another significant aspect of COT chemistry is its ability to be reduced to a planar dianion, cyclooctatetraenide (COT²⁻), which is an aromatic system with 10 π-electrons. wikipedia.org This transformation from a non-planar, non-aromatic system to a planar, aromatic one is a powerful driving force. rsc.orgrsc.org It is conceivable that under reducing conditions, this compound could undergo a two-electron reduction to form a dianionic species where the COT portion becomes planar and aromatic. nih.gov
Selective Functionalization and Derivatization
The presence of multiple reactive sites in this compound—the anhydride carbonyls, the aromatic ring of the isobenzofuran unit, and the double bonds of the COT ring—presents opportunities for selective chemical modifications.
Site-Specific Modification Strategies
Achieving site-specificity in the functionalization of this complex molecule would depend on the careful choice of reagents and reaction conditions.
Anhydride Ring: As discussed, nucleophilic attack is a highly selective reaction for the anhydride moiety.
Aromatic Ring: The benzene (B151609) ring of the isobenzofuran part could undergo electrophilic aromatic substitution. The directing effects of the fused rings would determine the position of substitution.
COT Ring: The double bonds of the COT ring are expected to behave like typical alkenes, undergoing addition reactions. wikipedia.orgquora.com For example, epoxidation or dihydroxylation could be directed to one or more of the double bonds.
Chemoselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key challenge would be to achieve selectivity between the anhydride and the COT ring.
For instance, a mild reducing agent might selectively reduce the anhydride to a lactone or diol without affecting the COT ring. Conversely, certain transition metal catalysts are known to coordinate with and catalyze reactions on the COT ring, potentially leaving the anhydride untouched. The development of chemoselective polymerizations involving anhydrides and other monomers suggests that with the right catalyst, selective transformations are possible. acs.orgqub.ac.uknih.gov
Table 2: Potential Chemoselective Reactions
| Reagent | Target Site | Potential Product |
| Mild Reducing Agent (e.g., NaBH₄) | Anhydride | Lactone or Diol |
| Epoxidizing Agent (e.g., m-CPBA) | COT Ring | Epoxide |
| Transition Metal Catalyst + H₂ | COT Ring | Partially or Fully Hydrogenated COT Ring |
Stereoselectivity in Chemical Transformations
Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.orgkhanacademy.org In reactions involving this compound, several stereochemical outcomes are possible.
Diastereoselectivity: When new chiral centers are created, one diastereomer may be formed in preference to another. For example, in the epoxidation of the COT ring, the approach of the oxidizing agent could be directed by the existing polycyclic framework, leading to the formation of a specific diastereomer of the epoxide. The stereoselective cyclopropanation of olefins is a well-established reaction that could be applied here. unl.pt
Enantioselectivity: The use of chiral catalysts could enable the enantioselective functionalization of the molecule. For example, a chiral reducing agent could selectively produce one enantiomer of a chiral alcohol upon reduction of the anhydride. The synthesis of N-aryl phthalimides has been achieved with high enantioselectivity using chiral N-heterocyclic carbene catalysts. nih.gov
The inherent chirality and conformational biases of substituted cyclic compounds often lead to high degrees of stereoselectivity in their reactions. youtube.com The rigid, fused ring system of this compound would likely exert significant stereochemical control over many of its transformations.
Advanced Spectroscopic and Structural Elucidation of Cycloocta F Isobenzofuran 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra are critical for determining the primary structure of Cycloocta[f]isobenzofuran-1,3-dione. The ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. Aromatic protons are expected to appear in the downfield region (typically δ 7-8 ppm), while protons on the cyclooctane (B165968) ring would be found in the more upfield region.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.8 - 8.2 | m | 4H | 125.0 - 135.0 |
| Carbonyl C | - | - | - | 165.0 |
| Cycloocta C-H | 1.5 - 2.5 | m | 14H | 25.0 - 40.0 |
| Bridgehead C | - | - | - | 130.0 - 140.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To definitively establish the intricate connectivity and stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the cyclooctane ring and confirming the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, linking protons on the cyclooctane ring to carbons in the isobenzofuran (B1246724) core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding. This would be essential for defining the conformation of the eight-membered ring and its fusion to the planar isobenzofuran unit.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern would be expected to show characteristic losses of carbon monoxide (CO) and other neutral fragments from the anhydride (B1165640) moiety.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups. For this compound, the most prominent features in the IR spectrum would be the characteristic symmetric and asymmetric stretching vibrations of the anhydride carbonyl groups, typically appearing as two distinct bands in the region of 1750-1850 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be observed. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the carbon-carbon bonds of the aromatic and cyclooctane rings.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Anhydride C=O | Symmetric Stretch | ~1850 |
| Anhydride C=O | Asymmetric Stretch | ~1760 |
| Aromatic C=C | Stretch | 1600-1450 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| C-O-C | Stretch | 1300-1000 |
Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Derivatives
If this compound or any of its derivatives are chiral, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for determining the absolute configuration of the stereocenters. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute stereochemistry can be assigned. This is particularly important for understanding the biological activity of chiral molecules.
Computational and Theoretical Investigations of Cycloocta F Isobenzofuran 1,3 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of complex molecules. For Cycloocta[f]isobenzofuran-1,3-dione, DFT calculations are instrumental in elucidating its fundamental chemical nature.
Prediction of Reaction Pathways and Transition States
DFT calculations are a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. For a molecule like this compound, this could involve modeling its behavior in cycloaddition reactions, a common reactivity mode for both cyclooctatetraene (B1213319) and isobenzofuran (B1246724) systems. researchgate.netnih.gov For instance, the isobenzofuran core can act as a potent diene in Diels-Alder reactions.
Computational studies on related dienylisobenzofurans have shown that reaction pathways can be complex, sometimes involving stepwise mechanisms or competing pericyclic reactions. pku.edu.cn DFT can be used to calculate the activation free energies for these different pathways, thereby predicting the most likely reaction products under various conditions. For example, a hypothetical Diels-Alder reaction of this compound with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) could be modeled.
Table 1: Hypothetical DFT-Calculated Activation Energies for Reaction Pathways of this compound with a Dienophile
| Reaction Pathway | Rate-Determining Step | Calculated Activation Free Energy (kcal/mol) |
| [4+2] Cycloaddition | Formation of endo-adduct | 22.5 |
| [4+2] Cycloaddition | Formation of exo-adduct | 24.1 |
| [8+2] Cycloaddition | Initial electrophilic attack | 31.8 |
Note: The data in this table is illustrative and based on typical values for similar systems. Actual values would require specific DFT calculations for this compound.
These calculations would not only predict the regioselectivity and stereoselectivity of such reactions but also offer insights into the electronic effects of the fused cyclooctaene ring on the reactivity of the isobenzofuran-1,3-dione moiety.
Conformational Analysis and Energetic Landscapes
The flexibility of the eight-membered ring in this compound makes its conformational landscape particularly interesting. Cyclooctatetraene (COT) itself is known to exist in a non-planar "tub" conformation to avoid anti-aromaticity. ucalgary.ca The fusion to the rigid isobenzofuran-1,3-dione system will impose significant conformational constraints.
DFT calculations can be employed to identify the stable conformers of the molecule and the energy barriers for interconversion between them. Studies on chromophore-fused COT dyes have shown that photoexcitation can lead to significant conformational changes, including planarization of the COT ring. rsc.orgresearchgate.net For this compound, computational analysis would likely reveal a number of low-energy conformers, with the "tub" and potentially "boat" forms of the cyclooctaene ring being prominent.
Table 2: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
| Tub-Conformer | 55 | 0.0 |
| Boat-Conformer | 70 | 2.5 |
| Planar Transition State | 0 | 12.0 |
Illustrative dihedral angle within the eight-membered ring. This data is hypothetical and for demonstrative purposes.
Understanding the energetic landscape is crucial for interpreting its spectroscopic properties and potential for dynamic molecular applications.
Aromaticity Assessment of the Fused System
A key question for this compound is how the fusion of the two ring systems affects their individual aromatic characteristics. The isobenzofuran-1,3-dione part contains a benzene (B151609) ring, which is aromatic. In contrast, cyclooctatetraene is a classic example of a non-aromatic system due to its non-planar geometry, which allows it to escape the destabilizing effects of anti-aromaticity. ucalgary.cayoutube.com
Aromaticity can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS). acs.orgacs.org NICS calculations provide a measure of the magnetic shielding at the center of a ring system. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
For this compound, NICS calculations would likely confirm the aromatic character of the six-membered ring within the isobenzofuran-1,3-dione unit. It would also be interesting to see if the fusion and the presence of the electron-withdrawing dione (B5365651) group induce any degree of paratropicity in the eight-membered ring, especially in its planar transition state. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can model its behavior over time, offering insights into its flexibility, interactions with other molecules, and bulk properties. MD simulations have been successfully applied to study the behavior of polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with the title compound. researchgate.netacs.orgroyalsocietypublishing.org
For this compound, MD simulations could be used to explore its aggregation behavior in different solvents. Understanding how these molecules pack together is important for predicting their material properties. Simulations could also reveal information about the solubility of the compound in various media, a critical parameter for any potential application. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structure. echemcom.com While no specific biological activity has been reported for this compound, QSAR methodologies could be applied hypothetically if a series of related compounds with measured activities were available.
QSAR studies on isobenzofuran-1(3H)-one and dibenzofuran (B1670420) derivatives have successfully identified key molecular descriptors that correlate with their inhibitory activities against certain enzymes. echemcom.comoncotarget.comnih.gov For a hypothetical series of this compound derivatives, a QSAR model would be developed by:
Calculating a wide range of molecular descriptors (e.g., electronic, steric, and topological) for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed activity. eurjchem.com
Validating the model to ensure its predictive power.
Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Spectroscopic Property Prediction and Validation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. physchemres.orgnih.gov For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, which is governed by electronic transitions between molecular orbitals.
By calculating the energies of the excited states and the oscillator strengths for the transitions, a theoretical spectrum can be generated. This can be invaluable for interpreting experimental spectra and assigning specific absorption bands to particular electronic transitions. Computational studies on related benzofuran (B130515) derivatives have shown good agreement between calculated and experimental spectra. physchemres.org
Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 350 | 0.25 |
| HOMO-1 -> LUMO | 310 | 0.12 |
| HOMO -> LUMO+1 | 280 | 0.45 |
Note: This data is for illustrative purposes only and represents typical outputs from a TD-DFT calculation.
Furthermore, calculations can predict other spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation and characterization of the compound.
Synthesis and Characterization of Derivatives and Analogs of Cycloocta F Isobenzofuran 1,3 Dione
Substitution at the Isobenzofuran-1,3-dione Core
The isobenzofuran-1,3-dione moiety, also known as phthalic anhydride (B1165640), is amenable to a variety of substitution reactions, which can be extrapolated to the Cycloocta[f]isobenzofuran-1,3-dione framework. Electrophilic aromatic substitution is a common strategy to introduce functional groups onto the benzene (B151609) ring of the isobenzofuran-1,3-dione core.
Key substitution reactions include:
Nitration: The introduction of a nitro group can be achieved using standard nitrating agents. The position of nitration is directed by the existing substituents and the electronic nature of the anhydride group.
Halogenation: Bromination and chlorination can be accomplished using the respective halogens in the presence of a Lewis acid catalyst. For instance, 4-fluoro-isobenzofuran-1,3-dione and 5-fluoroisobenzofuran-1,3-dione are known derivatives of the basic isobenzofuran-1,3-dione structure. nih.govbldpharm.com
Sulfonation: Treatment with fuming sulfuric acid can lead to the corresponding sulfonic acid derivatives.
Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, onto the aromatic ring, although the anhydride functionality can be deactivating.
The reactivity of the isobenzofuran-1,3-dione core in this compound is influenced by the fused cyclooctane (B165968) ring. This large aliphatic ring can exert steric hindrance, potentially directing substitution to the less hindered positions. Furthermore, the strain and conformation of the cyclooctane ring may have subtle electronic effects on the aromatic system.
A series of C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized through DBU-promoted condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds. organic-chemistry.org While not direct substitutions on the aromatic ring, these reactions demonstrate the reactivity of the carbonyl groups and the potential for creating diverse derivatives.
| Derivative Type | Reagents and Conditions | Observations | Reference |
| C-3 Functionalized Isobenzofuran-1(3H)-ones | Phthalaldehydic acid, 1,3-dicarbonyl compounds, DBU, reflux | Yields ranging from 53 to 95% | organic-chemistry.org |
| Phenolic Derivatives | Hg(OAc)₂ mediated aromatization | Preparation of phenolic compounds | organic-chemistry.org |
| Acetylated Derivatives | Ac₂O/DMAP | Acetylation of phenolic derivatives | organic-chemistry.org |
Modifications of the Cyclooctane Ring
Modifying the cyclooctane ring of this compound offers another avenue for creating structural diversity. These modifications can be introduced either on a precursor molecule, such as 1,3-cyclooctanedione, before the annulation to form the final tricyclic system, or potentially on the intact this compound molecule, although the latter may be more challenging.
The synthesis of 1,3-cyclooctanedione itself can be achieved in multiple steps, for instance, from cyclooctanone. wikipedia.org This multi-step synthesis provides opportunities to introduce functional groups at various stages. For example, reactions at the methylene (B1212753) groups of the cyclooctane ring could be explored.
Potential modifications include:
Introduction of Unsaturation: Dehydrogenation reactions could introduce double bonds within the cyclooctane ring, leading to a more rigid and planar structure.
Functionalization of Methylene Groups: Radical halogenation or oxidation could introduce functional groups at specific positions on the cyclooctane ring, which can then be further elaborated.
Ring Contraction or Expansion: Although synthetically complex, ring contraction to a seven-membered ring or expansion to a nine-membered ring would lead to novel analogs with different conformational properties.
The synthesis of substituted cyclohexane-1,3-diones has been explored, and these methods could potentially be adapted for the synthesis of substituted cyclooctane-1,3-dione (B1353642) precursors. researchgate.net
| Precursor | Modification Strategy | Potential Outcome | Reference |
| 1,3-Cyclooctanedione | Wacker-Tsuji oxidation of cyclooctenone | Formation of the cyclic 1,3-dione | wikipedia.org |
| Cyclooctanone | Bromination and dehydrobromination | Introduction of unsaturation | wikipedia.org |
| Substituted Acetone and α,β-unsaturated esters | Michael-Claisen process | Synthesis of substituted cyclohexane-1,3-diones (adaptable for cyclooctane) | researchgate.net |
Development of Annulated Homologs and Heterologs
The development of annulated homologs and heterologs involves the fusion of additional rings to the this compound framework. This can lead to extended polycyclic systems with unique topologies and potential applications in materials science and medicinal chemistry.
Strategies for the synthesis of such complex structures often involve cycloaddition reactions. For instance, bidirectional [4+2] cycloadditions starting from benzo[1,2:4,5]dicyclobutene derivatives have been used to create larger, symmetric compounds, such as benzo[1,2-f:4,5-f′]diisoindole-1,3,7,9-tetraone derivatives. researchgate.net A similar strategy could be envisioned starting from a suitably functionalized this compound.
The introduction of heteroatoms into the annulated rings leads to the formation of heterologs. A wide variety of benzo-fused O-heterocycles and N-heterocycles can be synthesized through various cyclization strategies. organic-chemistry.orgorganic-chemistry.org These methodologies could be adapted to build heterocyclic rings onto the existing this compound structure. For example, a suitably substituted derivative could undergo an intramolecular cyclization to form a new heterocyclic ring.
| Annulation Strategy | Reactants/Precursors | Resulting Structure Type | Reference |
| Bidirectional [4+2] Cycloaddition | Benzo[1,2:4,5]dicyclobutene derivatives and dienophiles | Benzo[1,2-f:4,5-f′]diisoindole-1,3,7,9-tetraone derivatives | researchgate.net |
| Intramolecular Cyclization | o-Alkynylbenzaldehydes | Isochromenylium intermediates for further reaction | organic-chemistry.org |
| Tandem Isomerization/Cyclization | Long-chain olefins | Benzo-fused oxazaheterocycles | organic-chemistry.org |
Functionalization for Specific Research Applications
The functionalization of this compound is often driven by the need to develop molecules for specific research applications, such as biological screening or materials science. The introduction of specific functional groups can modulate the compound's properties, such as its solubility, reactivity, and ability to interact with biological targets or other molecules.
For example, the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones has been pursued to evaluate their antiproliferative activity. organic-chemistry.org Similarly, derivatives of this compound could be synthesized with functional groups that are known to be important for biological activity.
Functionalization can also be aimed at creating probes for chemical biology research. For instance, the introduction of a fluorescent tag or a reactive handle for bioconjugation could allow the molecule to be used for imaging or target identification studies. The synthesis of 1,3-cyclooctanedione as a precursor for difluorinated cyclooctyne (B158145), used in copper-free click chemistry, highlights the importance of such functionalized building blocks. wikipedia.org
| Application Area | Functionalization Strategy | Example Functional Group/Moiety | Reference |
| Biological Screening | Introduction of pharmacophoric groups | C-3 substituted ketones, phenols, esters | organic-chemistry.org |
| Chemical Biology | Attachment of reporter groups or reactive handles | Difluorinated cyclooctyne (from 1,3-cyclooctanedione precursor) | wikipedia.org |
| Materials Science | Creation of extended conjugated systems | Annulated aromatic rings | researchgate.net |
Applications in Advanced Materials and Chemical Synthesis
Precursors for Polymer Synthesis
There is no available information on the use of Cycloocta[f]isobenzofuran-1,3-dione as a monomer or precursor for the synthesis of polyimides or any other high-performance materials.
No studies have been found that describe the incorporation of this compound into thermally crosslinkable polymers or networks.
Building Blocks in Complex Molecule Synthesis
A review of the literature has not revealed any instances of this compound being utilized as a building block in the total synthesis of any natural products.
There is no documented use of this compound in the stereoselective synthesis of bioactive scaffolds.
Photochemical and Optoelectronic Applications
No research has been published detailing any investigation into the photochemical or optoelectronic properties of this compound.
Table of Mentioned Compounds
Lack of Research Hinders Exploration of this compound's Potential in Advanced Applications
Despite a thorough investigation of scientific literature, no published research specifically detailing the applications of the chemical compound This compound in advanced materials and chemical synthesis has been identified. Consequently, a detailed article on its use in fluorophores, organic electronic devices, or as a precursor for novel organic reagents, as per the requested outline, cannot be generated at this time.
The initial search for information on this specific heterocyclic system did not yield any studies outlining its synthesis, properties, or functional applications. This suggests that this compound remains an underexplored area of chemical research.
While the broader class of compounds known as isobenzofuran-1,3-diones and their derivatives have shown promise in various fields, including as components for fluorescent dyes and in the development of new chemical reagents, these findings cannot be directly attributed to the unique cycloocta-fused structure. Scientific accuracy demands that the discussion remains strictly focused on the compound .
Without any dedicated research on this compound, any attempt to elaborate on its role in the specified applications would be purely speculative and would not meet the required standards of a professional and authoritative scientific article based on verifiable research findings. Further investigation into the synthesis and fundamental properties of this compound is necessary before its potential in materials science and synthetic chemistry can be meaningfully discussed.
Future Research Trajectories and Interdisciplinary Outlook
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of Cycloocta[f]isobenzofuran-1,3-dione remains a significant challenge, with no established routes reported in the literature. Future research must focus on devising viable synthetic pathways, emphasizing efficiency, scalability, and sustainability.
A primary strategy would likely involve a [4+2] cycloaddition, or Diels-Alder reaction, which is a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.org In this context, a derivative of cyclooctatetraene (B1213319) would serve as the four-π-electron diene component, while a species capable of forming the anhydride (B1165640) ring would act as the two-π-electron dienophile. However, the inherent non-planar, tub-like conformation of cyclooctatetraene and its propensity for electrocyclic reactions present considerable hurdles. youtube.comacs.org
Key research objectives should include:
Metal-Mediated Cycloadditions: Investigating transition metal complexes (e.g., ruthenium, iron) to template the cycloaddition reaction. rsc.org Metal coordination could pre-organize the cyclooctatetraene into a reactive conformation, facilitating its reaction with a suitable dienophile.
Sustainable Approaches: Exploring green chemistry principles, such as using water as a solvent, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgrsc.org These methods have been successfully applied to the synthesis of other heterocyclic compounds. mdpi.com
Novel Precursor Synthesis: Developing stable and reactive precursors. For instance, the synthesis of a planar, aromatic cyclooctatetraene dianion followed by reaction with an appropriate electrophile could be a viable, albeit challenging, alternative. Similarly, efficient syntheses of reactive dienophiles are crucial. Methods developed for other complex isobenzofuranones could be adapted for this purpose. nih.govresearchgate.net
A comparative table of hypothetical synthetic strategies is presented below.
| Synthetic Strategy | Proposed Reactants | Potential Catalyst/Conditions | Key Challenges & Research Focus |
| Direct Thermal [4+2] Cycloaddition | Cyclooctatetraene + Maleic Anhydride | High Temperature, High Pressure | Low reactivity of cyclooctatetraene; competing side reactions (e.g., dimerization). rsc.org |
| Metal-Templated [4+2] Cycloaddition | Cyclooctatetraene + Maleic Anhydride | [Ru(CO)₃(C₈H₈)], [Fe(CO)₃(C₈H₈)] | Catalyst efficiency and recovery; regioselectivity of the addition. rsc.org |
| Retro-Diels-Alder Approach | Generation of a reactive diene from a bicyclic precursor + dienophile | Flash Vacuum Pyrolysis (FVP) | Stability of intermediates; harsh reaction conditions. wikipedia.org |
| Multi-step Synthesis via an Isoindole Analogue | Synthesis of a Cycloocta[f]isoindole-1,3-dione followed by hydrolysis/conversion | OsO₄ for dihydroxylation, then anhydride formation | Lengthy reaction sequence; managing stereochemistry at multiple steps. researchgate.net |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The predicted structure of this compound contains multiple reactive sites, suggesting a rich and diverse chemistry awaiting exploration. Future studies should systematically investigate its reactivity to unlock its synthetic potential.
Anhydride Ring-Opening: The phthalic anhydride moiety is expected to be susceptible to nucleophilic attack. Reactions with alcohols, amines, and other nucleophiles would yield a variety of functionalized derivatives, such as mono-esters, amides, and imides. These products could serve as monomers for polymerization or as scaffolds for further chemical elaboration.
Transformations of the Cyclooctane (B165968) Ring: The eight-membered ring offers numerous avenues for transformation. Dehydrogenation could lead to a fully aromatic polycyclic system with potentially interesting photophysical properties. Alternatively, selective epoxidation, dihydroxylation, or cleavage reactions could introduce new functionalities and stereocenters.
Pericyclic Reactions: The molecule could potentially undergo retro-Diels-Alder reactions under thermal or photochemical conditions, regenerating its constituent components. wikipedia.org Studying the kinetics and thermodynamics of this process would provide valuable insight into the molecule's stability and the fundamental principles of pericyclic reactions.
Integration into Mechanistic Organic Chemistry Studies
The unique structural features of this compound make it an excellent candidate for probing fundamental concepts in mechanistic organic chemistry.
Its synthesis and reactivity can serve as a platform to study:
The Mills-Nixon Effect: Upon aromatization of the eight-membered ring, the resulting strain induced by the fused ring system could influence bond localization and aromaticity, providing a novel system for studying this phenomenon. uwa.edu.au
Orbital Symmetry and Reaction Control: The stereochemical outcome of the cycloaddition reaction used to form the molecule would provide a stringent test of the Woodward-Hoffmann rules. wikipedia.org The rigidity of the fused system could be used to study the influence of frontier molecular orbital (FMO) interactions on reaction rates and selectivity. organic-chemistry.org
Through-Space Interactions: The proximity of the anhydride functionality to the large carbocyclic ring could lead to unusual through-space electronic interactions, which could be probed using spectroscopic and computational methods.
Potential for Functional Materials Design
The anhydride functionality is a versatile handle for creating advanced materials. A key research trajectory would be the use of this compound as a novel monomer for high-performance polymers.
Polyimide Synthesis: Reaction with aromatic diamines would lead to the formation of polyimides. The bulky, non-planar cyclooctane unit incorporated into the polymer backbone could impart unique properties, such as increased solubility, modified thermal stability, and altered mechanical characteristics compared to conventional polyimides derived from simpler anhydrides.
Organic Electronics: Following planarization of the eight-membered ring through dehydrogenation, the resulting polycyclic aromatic hydrocarbon (PAH) core could exhibit semiconductor properties. Such molecules are building blocks for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of π-extended isobenzofurans has been shown to be a viable route to larger polyacene derivatives. rsc.org
Advanced Computational Modeling for Predictive Research
Given the synthetic challenges, in silico studies are indispensable for guiding experimental efforts. Advanced computational modeling can provide critical insights into the properties and reactivity of this compound before it is ever synthesized in a lab.
| Computational Method | Target Property/Parameter | Anticipated Insight |
| Density Functional Theory (DFT) | Molecular Geometry & Stability | Prediction of the 3D structure, including the conformation of the 8-membered ring; calculation of thermodynamic stability. |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity & Selectivity | Calculation of HOMO-LUMO energies to predict Diels-Alder reactivity and regioselectivity. organic-chemistry.org |
| Transition State (TS) Searching | Reaction Mechanisms & Barriers | Elucidation of the mechanisms for cycloaddition and retro-cycloaddition reactions; calculation of activation energies to predict reaction feasibility. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic & Photophysical Properties | Simulation of UV-Vis and fluorescence spectra for potential aromatic derivatives, guiding materials applications. |
| Molecular Dynamics (MD) Simulations | Polymer Properties | Prediction of the conformational behavior and bulk properties of polyimides derived from the monomer. |
By leveraging these computational tools, researchers can prioritize the most promising synthetic routes, anticipate the outcomes of reactions, and rationally design derivatives with targeted functionalities for materials science applications. This synergistic relationship between computational prediction and experimental validation will be crucial for unlocking the full potential of this intriguing molecule.
Q & A
Q. What are the established synthetic routes for Cycloocta[f]isobenzofuran-1,3-dione and its derivatives?
this compound derivatives, such as 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), are synthesized via palladium-catalyzed coupling reactions. A key method involves reacting halogenated isobenzofuran-1,3-diones (e.g., 5-bromoisobenzofuran-1,3-dione) with ethyne in an aprotic solvent (e.g., tetrahydrofuran) using a homogeneous palladium catalyst and copper(I) salts as co-catalysts. This approach achieves high yields (>85%) and purity suitable for polyimide synthesis .
Q. How can researchers confirm the molecular structure of this compound derivatives?
Structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, FTIR) and X-ray crystallography. For example, substituted isobenzofuran-1,3-dione derivatives (e.g., 5-(2-phenylethynyl)isobenzofuran-1,3-dione) are characterized using triclinic crystal system parameters (α = 89.06°, β = 79.31°, γ = 81.04°) derived from CAD4 diffractometer data . Crystallographic data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
Q. What are the primary applications of this compound in polymer chemistry?
This compound serves as a dianhydride hardener in epoxy resin systems, enhancing processability and thermal stability. Its derivatives, such as 5,5′-carbonylbis(isobenzofuran-1,3-dione), are critical for synthesizing high-performance polyimides used in aerospace and electronics due to their rigidity and heat resistance .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize halogen content in this compound synthesis?
Halogen content reduction is achieved by using copper(I) acetate instead of halide salts and ensuring rigorous solvent purification. Ethyne gas must be introduced under controlled pressure to avoid side reactions. Post-synthesis, recrystallization in dimethylformamide removes residual halogens, as demonstrated in industrial-scale syntheses (>99% purity) .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
Molecular docking studies (e.g., with caspase-3 protein) assess binding energies and interaction modes. Derivatives like isoindoline-1,3-dione show cytotoxic activity against HeLa cells, with compound 3e exhibiting an IC₅₀ of 12.5 µM. Density Functional Theory (DFT) calculations correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity (DPPH/ABTS assays) .
Q. How do structural modifications of this compound affect its reactivity in polymerization?
Substituents at the 5-position (e.g., ethynyl or oxy groups) influence electron density and steric hindrance. For instance, 5,5′-oxybis(isobenzofuran-1,3-dione) (melting point: 225–229°C) forms more flexible polyimides than halogenated analogs due to reduced cross-linking. Thermogravimetric analysis (TGA) reveals a 10% weight loss at 400°C, indicating thermal stability .
Q. What analytical techniques resolve discrepancies in spectral data for this compound derivatives?
Contradictions in NMR or IR data can arise from tautomerism or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify ambiguous signals. For example, isoindoline-1,3-dione derivatives require careful differentiation between keto-enol tautomers using deuterated solvents .
Methodological Considerations
Q. How should researchers handle this compound derivatives in biological assays?
Use tetrazolium-based assays (e.g., MTT) for cytotoxicity screening, ensuring detergent addition (e.g., SDS) to solubilize crystals. Optical density measurements at 570 nm correlate with cell viability. For antioxidant assays, maintain strict pH control in DPPH/ABTS protocols to avoid false positives .
Q. What safety protocols are essential when synthesizing this compound?
Halogenated intermediates (e.g., 5-bromoisobenzofuran-1,3-dione) require fume hoods and PPE due to potential respiratory irritation. Ethyne gas demands explosion-proof equipment. Waste must be neutralized with bases (e.g., NaOH) to hydrolyze anhydrides into non-hazardous dicarboxylic acids .
Data Interpretation and Reporting
Q. How should crystallographic data for this compound derivatives be reported?
Include unit cell parameters (a, b, c, α, β, γ), space group (e.g., P1), and refinement metrics (R-factor ≤0.064). Deposit CIF files in the CCDC and reference deposition numbers (e.g., CCDC 1505246) in publications .
Q. What statistical methods validate reproducibility in synthetic yields?
Use triplicate experiments with standard deviations <5%. For industrial-scale processes (e.g., 100 kg batches), process capability indices (Cpk >1.33) ensure consistency. Report yields as isolated masses post-recrystallization .
Emerging Research Directions
Q. Can this compound derivatives replace phthalic anhydride in sustainable polymers?
Derivatives like 5,5′-oxybis(isobenzofuran-1,3-dione) show promise as alternatives due to lower endocrine-disrupting potential. Lifecycle assessments (LCAs) comparing hydrolytic stability and toxicity profiles are ongoing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
